molecular formula C18H16Cl2N4O3 B2851552 (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899973-04-7

(E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Número de catálogo: B2851552
Número CAS: 899973-04-7
Peso molecular: 407.25
Clave InChI: IEDUKEHWKHYBOU-XQNSMLJCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the quinazolinone intermediate.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage, completing the synthesis of the target compound.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

      Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

      Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

      Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

    Major Products:

    • Oxidation can yield aldehyde or carboxylic acid derivatives.
    • Reduction can produce dihydroquinazoline derivatives.
    • Substitution can introduce various functional groups onto the dichlorophenyl ring.

    Chemistry:

    • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology:

    • It has potential applications in the study of enzyme inhibition, particularly those enzymes involved in cancer and inflammatory diseases.

    Medicine:

    • Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cell proliferation.

    Industry:

    • The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

    Aplicaciones Científicas De Investigación

    Antimicrobial Activities

    • Synthesis of Quinazolinone Derivatives : New quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations with different substituents, have shown promise as antibacterial and antifungal agents, suggesting that similar compounds could potentially be developed into new antimicrobial medications (Habib, Hassan, & El‐Mekabaty, 2012).

    Anticancer Research

    • Novel Urea and Bis-Urea Primaquine Derivatives : A study on novel compounds with urea and bis-urea functionalities bridged by hydroxyl or halogen substituted benzene moieties showed significant antiproliferative effects against various cancer cell lines. Such compounds, due to their selective toxicity towards cancer cells, highlight the potential for similar chemical structures to be explored for cancer therapy (Perković et al., 2016).

    Neuropharmacology

    • Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal : Research on selective orexin-1 receptor antagonists demonstrates their potential to attenuate stress-induced hyperarousal without causing significant sedative effects. This suggests that compounds targeting specific neural pathways could offer novel treatments for anxiety and stress-related disorders without the drawbacks of existing sedatives (Bonaventure et al., 2015).

    Anti-inflammatory and Analgesic Properties

    • Novel 4(3H)-Quinazolinone Derivatives : The synthesis and evaluation of new quinazolinone derivatives have revealed their potential as anti-inflammatory and analgesic agents. By modifying the chemical structure, researchers have developed compounds with significant activity, indicating the potential for similar compounds to be used in treating pain and inflammation (Farag et al., 2012).

    Métodos De Preparación

    Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:

    • Formation of the Quinazolinone Core:

      • Starting with 2-aminobenzamide, the quinazolinone core is synthesized through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

    Mecanismo De Acción

    The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the quinazolinone moiety are crucial for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application, such as inhibition of cancer cell growth or modulation of inflammatory responses.

    Comparación Con Compuestos Similares

    • 1-(3,4-dichlorophenyl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
    • 1-(3,4-dichlorophenyl)-3-(3-(2-hydroxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

    Comparison:

    • The presence of the methoxyethyl group in (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.
    • The specific substitution pattern on the phenyl ring and the quinazolinone core can significantly affect the compound’s reactivity and interaction with biological targets, making it unique in its class.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Propiedades

    Número CAS

    899973-04-7

    Fórmula molecular

    C18H16Cl2N4O3

    Peso molecular

    407.25

    Nombre IUPAC

    1-(3,4-dichlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

    InChI

    InChI=1S/C18H16Cl2N4O3/c1-27-9-8-24-16(12-4-2-3-5-15(12)22-18(24)26)23-17(25)21-11-6-7-13(19)14(20)10-11/h2-7,10H,8-9H2,1H3,(H2,21,23,25)

    Clave InChI

    IEDUKEHWKHYBOU-XQNSMLJCSA-N

    SMILES

    COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

    Solubilidad

    not available

    Origen del producto

    United States

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.